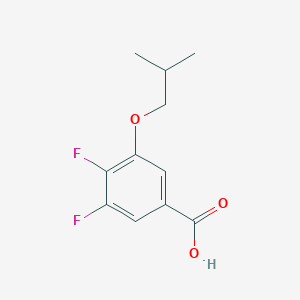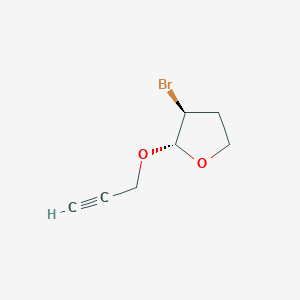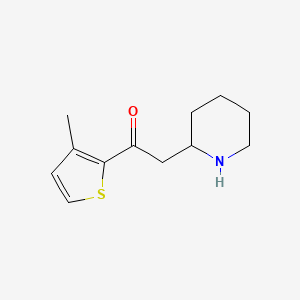![molecular formula C9H15N3O B13079983 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with oxolan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxolan-3-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazol-5-amine
- 4-Methyl-1H-pyrazol-3-amine
- 1-[(Oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Uniqueness
4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the oxolan-3-yl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-methyl-1-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-4-12(11-9(7)10)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11) |
InChI Key |
PODMRAXJJGMLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)




![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
